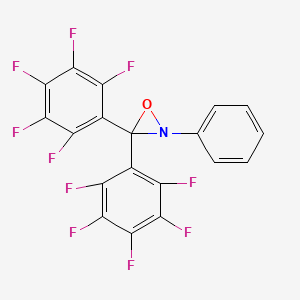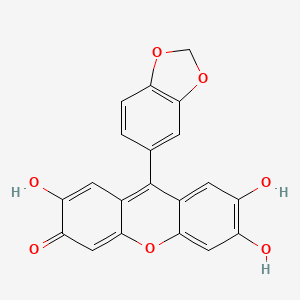
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- is a complex organic compound that belongs to the xanthene family Xanthenes are known for their vibrant fluorescence and are widely used in various scientific fields, including chemistry, biology, and medicine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under acidic or basic conditions.
Oxidation Reactions: Using oxidizing agents to introduce hydroxyl groups at specific positions.
Cyclization Reactions: Forming the xanthene core through intramolecular reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
化学反応の分析
Types of Reactions
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other substituents using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acidic or basic catalysts to facilitate condensation and cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
科学的研究の応用
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- has diverse applications in scientific research:
Chemistry: Used as a fluorescent dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in biological imaging to visualize cellular structures and processes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of fluorescent materials and sensors.
作用機序
The mechanism of action of 3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- involves its interaction with molecular targets such as enzymes and receptors. The compound’s fluorescence properties enable it to bind to specific sites, allowing researchers to track and study biological processes. Its therapeutic effects may be mediated through pathways involving oxidative stress and inflammation.
類似化合物との比較
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent dye.
Rhodamine: Known for its strong fluorescence and applications in biological imaging.
Eosin: Used in histology for staining tissues.
Uniqueness
3H-Xanthen-3-one, 9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxy- stands out due to its unique combination of a xanthene core and a benzodioxole moiety, which may confer distinct chemical and biological properties. Its specific structure allows for targeted applications in various scientific fields.
特性
CAS番号 |
111295-33-1 |
|---|---|
分子式 |
C20H12O7 |
分子量 |
364.3 g/mol |
IUPAC名 |
9-(1,3-benzodioxol-5-yl)-2,6,7-trihydroxyxanthen-3-one |
InChI |
InChI=1S/C20H12O7/c21-12-4-10-17(6-14(12)23)27-18-7-15(24)13(22)5-11(18)20(10)9-1-2-16-19(3-9)26-8-25-16/h1-7,21-23H,8H2 |
InChIキー |
WTPHJXSFIZEIKB-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C4C=C(C(=O)C=C4OC5=CC(=C(C=C53)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


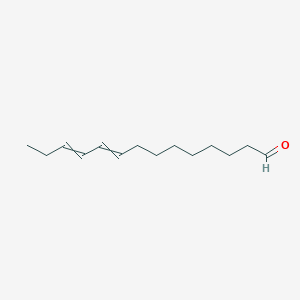
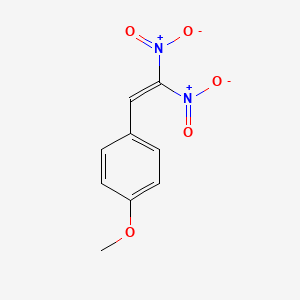
![2-[(Butylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14332984.png)
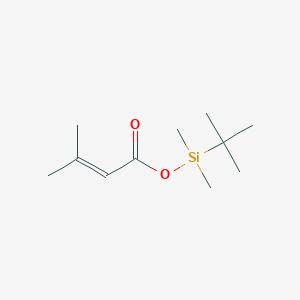

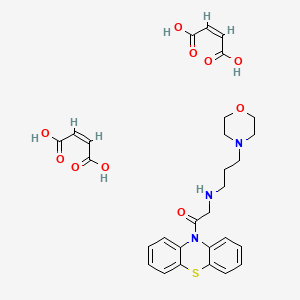
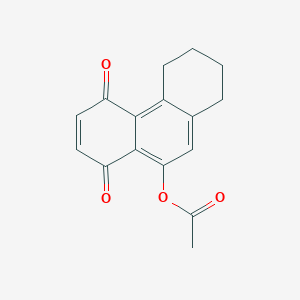



![Glycine, N-[1-oxo-2-(sulfothio)propyl]-](/img/structure/B14333044.png)

